molecular formula C18H10ClFN2S B14798626 2-(4-(4-Chlorophenyl)-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile

2-(4-(4-Chlorophenyl)-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile

Cat. No.: B14798626
M. Wt: 340.8 g/mol
InChI Key: GHUOFVCXGZTMII-ZROIWOOFSA-N
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Description

2-(4-(4-Chlorophenyl)-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile is a synthetic organic compound that features a thiazole ring, a chlorophenyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Chlorophenyl)-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile typically involves the formation of the thiazole ring followed by the introduction of the chlorophenyl and fluorophenyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. Subsequent reactions introduce the chlorophenyl and fluorophenyl groups through substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as flow chemistry and microreactor technology can be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-Chlorophenyl)-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups.

Scientific Research Applications

2-(4-(4-Chlorophenyl)-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(4-Chlorophenyl)-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved can vary depending on the specific application and target.

Properties

Molecular Formula

C18H10ClFN2S

Molecular Weight

340.8 g/mol

IUPAC Name

(Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile

InChI

InChI=1S/C18H10ClFN2S/c19-15-5-3-13(4-6-15)17-11-23-18(22-17)14(10-21)9-12-1-7-16(20)8-2-12/h1-9,11H/b14-9-

InChI Key

GHUOFVCXGZTMII-ZROIWOOFSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Cl)F

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)F

Origin of Product

United States

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